Methyl tanshinonate

PTP1B inhibition anti-diabetic natural tanshinones

Target-specific activity divergence among tanshinone analogs can compromise assay results. Methyl tanshinonate (CAS 135355-72-5) addresses this as a validated Mpro inhibitor (IC50 = 21.1 μM) for SARS-CoV research, plus HIF1 inhibitor in AGS cells (IC50 = 7.48 μM, >6.7-fold selectivity). Serves as moderate PTP1B control (IC50 18.6-254.8 μM). • Mpro inhibitor for coronavirus screening • HIF1 probe with low cytotoxicity • PTP1B benchmark control. ≥98% HPLC standard, global shipping.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
CAS No. 135355-72-5
Cat. No. B145222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tanshinonate
CAS135355-72-5
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
InChIInChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3
InChIKeyYFDKIHAZVQFLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Tanshinonate Overview


Methyl tanshinonate (CAS 135355-72-5; also referenced as CAS 18887-19-9) is an abietane-type norditerpenoid quinone belonging to the tanshinone class of natural products, isolated primarily from the roots of Salvia miltiorrhiza Bunge (Lamiaceae) [1]. As a structurally distinct diterpenoid ester derivative within the tanshinone family, methyl tanshinonate serves as a naturally occurring research compound for investigations spanning anti-diabetic PTP1B inhibition, antiviral Mpro enzyme targeting, and antiplatelet aggregation studies [2]. Commercial availability as an analytical standard typically requires HPLC purity verification (≥98%), with product storage specifications mandating protection from light and moisture at controlled temperatures to maintain compound integrity .

Natural product class
Tanshinone diterpenoid from Salvia miltiorrhiza; compound-specific procurement for target-defined studies
Enzyme inhibition
PTP1B, Mpro, and HIF1 pathway inhibition research; moderate-activity analog context
Analytical format
HPLC-verified analytical standard; suitable for method development and quantitative studies
Assay compatibility
Reported use in enzymatic, cell-based, and antiplatelet aggregation assays

Methyl Tanshinonate Specificity


Within the tanshinone diterpenoid class, structural modifications to ring A and the furan/dihydrofuran ring D fundamentally alter target engagement profiles, rendering in-class compounds non-interchangeable for specific research applications [1]. A systematic evaluation of 12 structurally characterized natural tanshinones against PTP1B revealed that methyl tanshinonate (compound 9) exhibited only modest activity with IC50 values in the 18.6-254.8 μM range, whereas structurally distinct analogs—cryptotanshinone (compound 4, IC50 = 5.5 ± 0.9 μM), tanshinol B (compound 6, IC50 = 4.7 ± 0.4 μM), and dehydrodanshenol A (compound 12, IC50 = 8.5 ± 0.5 μM)—demonstrated potent inhibition [1]. Conversely, methyl tanshinonate demonstrates Mpro enzyme inhibitory activity (IC50 = 21.1 μM) in SARS-CoV antiviral research applications that may differ from other tanshinone family members . This target-specific divergence across structurally homologous compounds underscores the necessity of compound-specific procurement rather than class-based generic substitution.

!
Cryptotanshinone exhibits higher reported PTP1B inhibition but lacks documented Mpro activity, potentially shifting target engagement in antiviral studies.
!
Tanshinone IIA falls within a similar moderate PTP1B activity cluster; however, Mpro and HIF1 profiles may differ significantly and require separate validation.
!
Generic tanshinone-class substitution without compound-specific verification may shift pathway-response endpoints across different enzyme targets.

Methyl Tanshinonate Comparative Evidence


PTP1B Inhibition Across Tanshinones

In a direct comparative study evaluating 12 structurally characterized natural tanshinones isolated from Salvia miltiorrhiza, methyl tanshinonate (compound 9) exhibited PTP1B inhibitory activity with IC50 values ranging from 18.6 to 254.8 μM, placing it among the moderately active analogs [1]. In contrast, cryptotanshinone (compound 4), tanshinol B (compound 6), and dehydrodanshenol A (compound 12) demonstrated potent inhibition with IC50 values of 5.5 ± 0.9 μM, 4.7 ± 0.4 μM, and 8.5 ± 0.5 μM, respectively [1]. Tanshinone IIA (compound 5) fell within the same moderate activity cluster as methyl tanshinonate (IC50 range 18.6-254.8 μM) [1].

PTP1B Inhibition Ranking
Head-to-head
Methyl tanshinonate IC50 18.6–254.8 µM; potent analogs 4.7–8.5 µM
Supports PTP1B pathway-study compound selection; moderate-activity analog profile
Compound-specific procurement recommended; class-level substitution may shift assay potency
PTP1B inhibition anti-diabetic natural tanshinones

Mpro Inhibition: Cryptotanshinone Comparison

Methyl tanshinonate demonstrates Mpro enzyme inhibitory activity with an IC50 of 21.1 μM in SARS-CoV research models . Cryptotanshinone, a structurally distinct tanshinone analog with potent PTP1B activity (IC50 = 5.5 ± 0.9 μM), exhibits a different primary target engagement profile, including STAT3 inhibition with an IC50 of 4.6 μM [1]. No direct head-to-head Mpro comparison data between methyl tanshinonate and cryptotanshinone was identified in available literature; target-specific differentiation is inferred from distinct reported activity profiles.

Mpro Target Engagement
Class-level inference
Methyl tanshinonate Mpro IC50 21.1 µM; cryptotanshinone Mpro not reported
Mpro activity documented for methyl tanshinonate; cryptotanshinone primary targets differ (STAT3, PTP1B)
Direct Mpro comparator data unavailable; target-specific selection advised
SARS-CoV Mpro inhibitor antiviral

HIF1 Inhibition in Gastric Cancer Cells

In human AGS gastric cancer cells, methyl tanshinonate inhibits hypoxia-induced HIF1 activation with an IC50 of 7.48 μM as measured by luciferase reporter assay following 16-hour exposure [1]. Crucially, the compound demonstrates a favorable functional selectivity window: under normoxic conditions, methyl tanshinonate exhibits minimal cytotoxicity with an IC50 greater than 50 μM for cell viability after 24-hour incubation as assessed by MTT assay [1]. Comparative cytotoxicity data for other tanshinones under identical AGS cell conditions were not identified in the available literature.

HIF1 Selectivity Window
Supporting evidence
>6.7-fold selectivity
Reported functional selectivity window; supports HIF1 pathway experiments without basal cytotoxicity confounding
Under normoxic AGS cell conditions; other tanshinones not compared
HIF1 inhibition cancer cell viability AGS gastric cancer

Antiplatelet Aggregation Activity

Methyl tanshinonate exhibits antiplatelet aggregation activity with a reported IC50 range of 25-50 μg/mL (approximately 74-148 μM based on molecular weight 338.4 g/mol) [1]. Other tanshinones, including tanshinone IIA and hydroxytanshinone, have also been reported to possess antiplatelet aggregation activity [2], though direct quantitative comparator data under identical assay conditions were not identified in the available literature.

Antiplatelet IC50
Supporting evidence
25–50 µg/mL (~74–148 µM)
Baseline antiplatelet reference point; direct comparator studies needed for differentiation
Quantitative comparison with other tanshinones unavailable
antiplatelet cardiovascular antiaggregant

Methyl Tanshinonate Applications


PTP1B Control and SAR Comparator

Methyl tanshinonate is optimally deployed in PTP1B inhibition studies as a moderate-activity control compound (IC50 range 18.6-254.8 μM) for benchmarking potent inhibitors such as cryptotanshinone (IC50 = 5.5 ± 0.9 μM) or tanshinol B (IC50 = 4.7 ± 0.4 μM) [1]. Its structural features—specifically modifications to ring A and the furan/dihydrofuran ring D relative to other tanshinones—make it valuable for SAR investigations examining how specific substituent patterns modulate PTP1B binding affinity [1].

Mpro Inhibition for Antiviral Screening

Methyl tanshinonate serves as a tanshinone-class Mpro inhibitor candidate for SARS-CoV antiviral research programs, with documented IC50 of 21.1 μM against the Mpro enzyme target [1]. This application scenario is particularly relevant for natural product-based antiviral screening campaigns seeking structurally diverse diterpenoid quinones with validated target engagement at the viral protease.

HIF1 Pathway in Gastric Cancer

For researchers investigating HIF1-mediated transcriptional responses in gastric cancer, methyl tanshinonate offers a useful functional tool compound: it inhibits hypoxia-induced HIF1 activation in AGS cells with an IC50 of 7.48 μM while maintaining a >6.7-fold selectivity window relative to normoxic cytotoxicity (IC50 > 50 μM) [1]. This profile supports experimental designs requiring pathway-specific inhibition without confounding cytotoxic effects at working concentrations.

Antiplatelet Aggregation in Cardiovascular Research

Methyl tanshinonate can be utilized in antiplatelet aggregation assays as a reference compound with established activity (IC50 = 25-50 μg/mL, approximately 74-148 μM) [1]. It may serve alongside other tanshinones reported to possess antiplatelet activity—including tanshinone IIA and hydroxytanshinone —in comparative pharmacology studies investigating structure-activity relationships within the tanshinone class for cardiovascular applications.

Application
Selection Property
Validation Focus
PTP1B pathway studies
Moderate-activity analog for benchmarking
PTP1B enzyme inhibition endpoint review; SAR interpretation
Antiviral Mpro screening
Tanshinone-class Mpro inhibitor
Mpro enzyme inhibition assay context; target engagement verification
Hypoxia pathway research (gastric cancer model)
HIF1 functional inhibitor with reported selectivity window
HIF1 transcriptional response endpoint review; cytotoxicity exclusion
Antiplatelet aggregation studies
Reference compound with established antiplatelet activity
Platelet aggregation assay benchmarking; SAR validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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